1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile
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Overview
Description
1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyrazole moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyrrolidine derivative with a pyrazole compound under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyethyl)-3,3-dimethyl-3,4-dihydroisoquinolin-2-ium picrate
- 1-[(2-Methoxyethyl)amino]-2-phenylpropan-2-ol
- 2-(2-Methoxy-1-methylethoxy)-1-propanol
Uniqueness
1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C14H20N4O2 |
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Molecular Weight |
276.33 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-5-oxo-2-(1-propan-2-ylpyrazol-4-yl)pyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C14H20N4O2/c1-10(2)18-9-12(8-16-18)14-11(7-15)6-13(19)17(14)4-5-20-3/h8-11,14H,4-6H2,1-3H3 |
InChI Key |
CGCNSGCUAHDEBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2C(CC(=O)N2CCOC)C#N |
Origin of Product |
United States |
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